molecular formula C7H6IN3 B6252131 5-iodo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1303426-83-6

5-iodo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B6252131
CAS RN: 1303426-83-6
M. Wt: 259
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine is a halogenated heterocycle . It is a unique chemical that is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula is C6H4IN3 and the molecular weight is 245.02 .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines involves various methods . For instance, the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group . Another method involves the reaction of 4-chloro-7h-pyrrole [2,3-d] pyrimidine with NIS .


Molecular Structure Analysis

The molecular structure of 5-Iodo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine can be represented by the SMILES string Ic1c[nH]c2ncncc12 . The InChI key is IZYCEYOIUVOAQW-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving pyrrolo[2,3-d]pyrimidines are diverse . For instance, the introduction of 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributed to activity enhancement .


Physical And Chemical Properties Analysis

5-Iodo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine is a solid . It is stored at -20°C, sealed storage, away from moisture and light .

Mechanism of Action

The mechanism of action of pyrrolo[2,3-d]pyrimidines is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Safety and Hazards

The safety information for 5-Iodo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine includes a warning signal word and hazard statements H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P362, P403+P233, P405, P501 .

Future Directions

The future directions for the research on pyrrolo[2,3-d]pyrimidines include the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-iodo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine involves the reaction of 4-methyl-7H-pyrrolo[2,3-d]pyrimidine with iodine in the presence of a suitable oxidizing agent.", "Starting Materials": [ "4-methyl-7H-pyrrolo[2,3-d]pyrimidine", "Iodine", "Oxidizing agent" ], "Reaction": [ "To a solution of 4-methyl-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent, add iodine and an oxidizing agent.", "Heat the reaction mixture at a suitable temperature for a suitable time.", "Cool the reaction mixture and isolate the product by filtration or any other suitable method.", "Wash the product with a suitable solvent and dry it under vacuum." ] }

CAS RN

1303426-83-6

Product Name

5-iodo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine

Molecular Formula

C7H6IN3

Molecular Weight

259

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.